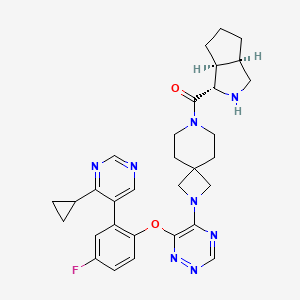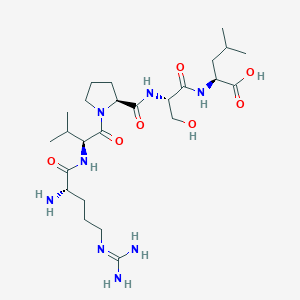![molecular formula C34H28F12N4O4P2Ru B12375081 [Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
[Ru(phen)2(xant)] (hexafluorophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ru(phen)2(xant)] (hexafluorophosphate) is a ruthenium-based complex that has garnered significant interest in scientific research due to its unique properties and potential applications. The compound consists of ruthenium coordinated with two phenanthroline ligands and a xanthoxylin ligand, with hexafluorophosphate as the counterion. This complex is known for its ability to induce autophagy and target specific proteins, making it a valuable tool in various fields of study .
Preparation Methods
The synthesis of [Ru(phen)2(xant)] (hexafluorophosphate) typically involves the reaction of ruthenium precursors with phenanthroline and xanthoxylin ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of starting materials.
Chemical Reactions Analysis
[Ru(phen)2(xant)] (hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which may exhibit different reactivity and properties.
Reduction: Reduction reactions can convert the ruthenium center to a lower oxidation state, altering its coordination environment and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[Ru(phen)2(xant)] (hexafluorophosphate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including photocatalytic processes.
Biology: In biological research, [Ru(phen)2(xant)] (hexafluorophosphate) is used to study autophagy, a cellular process involved in the degradation and recycling of cellular components.
Medicine: The compound has shown potential in cancer research, particularly in targeting colorectal cancer stem cells.
Mechanism of Action
The mechanism of action of [Ru(phen)2(xant)] (hexafluorophosphate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to the chaperone protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, the compound disrupts the function of these client proteins, leading to the induction of autophagy and the elimination of cancer stem cells .
Comparison with Similar Compounds
[Ru(phen)2(xant)] (hexafluorophosphate) can be compared with other ruthenium-based complexes, such as:
[Ru(bpy)3] (hexafluorophosphate): This compound contains bipyridine ligands instead of phenanthroline and xanthoxylin. It is widely used in photochemical and electrochemical studies due to its strong luminescence and redox properties.
[Ru(phen)3] (hexafluorophosphate): Similar to [Ru(phen)2(xant)] (hexafluorophosphate), this complex contains three phenanthroline ligands and is used in various catalytic and photophysical applications.
[Ru(tpy)(bpy)Cl] (hexafluorophosphate): This compound features terpyridine and bipyridine ligands and is known for its catalytic activity in organic transformations.
The uniqueness of [Ru(phen)2(xant)] (hexafluorophosphate) lies in its ability to target Hsp90 and induce autophagy, which sets it apart from other ruthenium complexes with different ligands and properties.
Properties
Molecular Formula |
C34H28F12N4O4P2Ru |
|---|---|
Molecular Weight |
947.6 g/mol |
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone;1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H12O4.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6(11)10-8(12)4-7(13-2)5-9(10)14-3;2*1-7(2,3,4,5)6;/h2*1-8H;4-5,12H,1-3H3;;;/q;;;2*-1;+2 |
InChI Key |
LBOWKCVRHKRNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
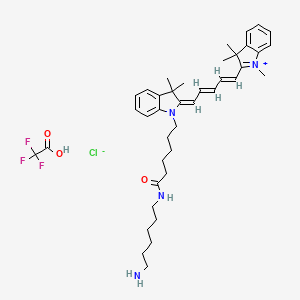
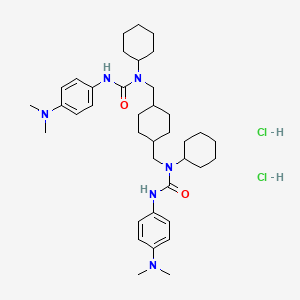
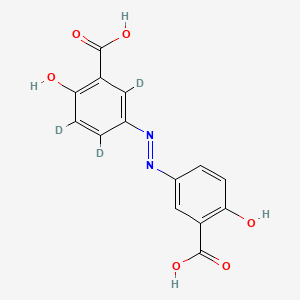
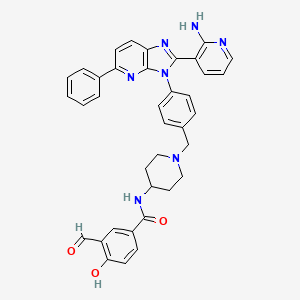

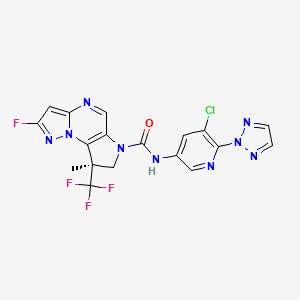
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

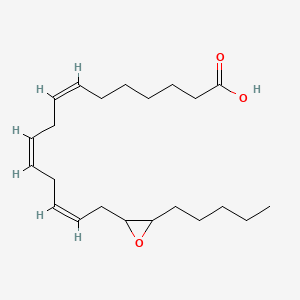
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
